N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-19-17-25-26(31-32(30-25)22-13-15-23(34-2)16-14-22)18-24(19)29-28(33)27(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-18,27H,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBAZPOFSSTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362383 | |
| Record name | N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6177-10-2 | |
| Record name | N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide typically involves multiple steps, starting with the preparation of the benzotriazole coreThe final step involves the acylation of the benzotriazole derivative with diphenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzotriazole ring can be reduced to a benzotriazoline derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of benzotriazoline derivatives.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, the methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions with biological targets, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Benzothiazole Derivatives
The European patent application (EP3 348 550A1) lists benzothiazole-based analogs, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide . Key differences include:
- Core Structure : Benzothiazole vs. benzotriazole. Benzothiazole lacks the third nitrogen atom in the heterocyclic ring, altering electronic properties.
- Substituents : The trifluoromethyl (CF₃) group at position 6 introduces strong electron-withdrawing effects compared to the methyl group in the target compound. The 4-chlorophenyl substituent on the acetamide increases hydrophobicity relative to the diphenyl group.
Benzimidazole Analogs
N-[2-(4-Methoxyphenyl)-3H-benzimidazol-5-yl]acetamidine () differs in:
- Core Structure : Benzimidazole (two nitrogen atoms) vs. benzotriazole (three nitrogen atoms).
- Functional Group : Acetamidine (a amidine group) vs. acetamide. The amidine group is basic and positively charged at physiological pH, influencing solubility and target interactions .
Functional Group Variations in Formoterol-Related Compounds
Formoterol-related impurities () such as Formoterol-related compound C (N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide) share the acetamide group but differ significantly:
- Core Structure: A phenolic ring with amino ethanol substituents vs. benzotriazole.
- Pharmacological Context : Formoterol is a β₂-adrenergic agonist, while the target compound’s application is unspecified. The 4-methoxyphenyl group in both compounds may contribute to metabolic stability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Effects : The benzotriazole core in the target compound may offer superior thermal stability compared to benzothiazoles due to additional nitrogen atoms, as seen in crystallography studies using SHELX software .
- In contrast, chloro or CF₃ substituents in analogs () increase electron-withdrawing effects, which could alter reactivity or binding kinetics.
- Steric Considerations : The diphenylacetamide group in the target compound introduces significant steric bulk, likely reducing rotational freedom compared to simpler acetamides. This could influence interactions with hydrophobic binding pockets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[2-(4-methoxyphenyl)-6-methyl-benzotriazol-5-yl]-2,2-diphenyl-acetamide, and how are intermediates characterized?
- Methodology : A multi-step synthesis is typical, starting with the formation of the benzotriazole core. For example:
Core synthesis : React 4-methoxyphenylhydrazine with a nitrosating agent to generate a benzotriazole intermediate (similar to methods in ).
Functionalization : Introduce the methyl group at position 6 via Friedel-Crafts alkylation or directed ortho-methylation.
Acetamide coupling : Use a Buchwald-Hartwig or Ullmann coupling to attach the 2,2-diphenyl-acetamide moiety.
- Characterization : Confirm intermediates via NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1650–1700 cm⁻¹), and LC-MS for mass verification (see for analogous protocols).
Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?
- Methodology : Use single-crystal X-ray diffraction (SCXRD). Crystallize the compound via slow evaporation in a solvent like DCM/hexane.
- Refinement : SHELXL ( ) is recommended for small-molecule refinement. Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2 visualization tools.
Q. What safety precautions are critical during handling and storage?
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation ( ).
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the acetamide group ().
Advanced Research Questions
Q. How can computational methods (DFT/MD) predict the reactivity and stability of this compound in biological systems?
- Methodology :
- DFT : Optimize the geometry using B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces ( ).
- MD Simulations : Run nanosecond-scale simulations in explicit solvent (e.g., water) to assess conformational stability and ligand-protein binding ( ).
- Applications : Predict metabolic pathways (e.g., CYP450-mediated oxidation of the methoxyphenyl group) or aggregation tendencies in aqueous media.
Q. What analytical strategies resolve conflicting purity data between HPLC and NMR?
- Case Study : If HPLC shows >98% purity but NMR reveals impurities:
HPLC-MS : Identify low-abundance impurities (e.g., hydrolyzed acetamide or demethylated byproducts) ().
2D NMR : Use HSQC or HMBC to detect non-protonated impurities (e.g., residual solvents or stereoisomers).
TGA-DSC : Rule out hydrate/solvate formation affecting purity ( ).
Q. How can impurity profiling be optimized for this compound using orthogonal separation techniques?
- Methodology :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for polar impurities ().
- GC-MS : Detect volatile byproducts (e.g., residual benzotriazole precursors).
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed ().
Synthetic and Analytical Workflow Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
